4-Bromo-2-chlorobenzene-1-sulfonyl fluoride
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Overview
Description
4-Bromo-2-chlorobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H3BrClFO2S and a molecular weight of 273.51 g/mol . It is characterized by the presence of bromine, chlorine, and sulfonyl fluoride groups attached to a benzene ring. This compound is used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of 4-Bromo-2-chlorobenzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-chlorobenzenesulfonyl chloride with a fluorinating agent such as potassium fluoride (KF) or potassium bifluoride (KHF2) under mild conditions . This method is advantageous due to its simplicity and efficiency.
Industrial production methods often involve the use of phase transfer catalysts to enhance the reaction rate and yield. For example, the use of 18-crown-6-ether in acetonitrile as a solvent can facilitate the fluorination process .
Chemical Reactions Analysis
4-Bromo-2-chlorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.
Common reagents used in these reactions include potassium fluoride, amines, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-chlorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-chlorobenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites in proteins and other biomolecules . This reactivity is particularly useful in the design of enzyme inhibitors, where the compound can irreversibly inhibit enzyme activity by modifying active site residues .
Comparison with Similar Compounds
4-Bromo-2-chlorobenzene-1-sulfonyl fluoride can be compared with other sulfonyl fluorides such as:
4-Bromo-2-chlorobenzenesulfonyl chloride: Similar in structure but lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.
4-Chlorobenzenesulfonyl fluoride: Lacks the bromine atom, which can affect its reactivity and selectivity in chemical reactions.
2-Nitrobenzenesulfonyl fluoride: Contains a nitro group instead of bromine and chlorine, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of bromine, chlorine, and sulfonyl fluoride groups, which provide a balance of reactivity and stability, making it suitable for a variety of applications in research and industry .
Properties
IUPAC Name |
4-bromo-2-chlorobenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKMFTSOYSGAJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-31-8 |
Source
|
Record name | 1373233-31-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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